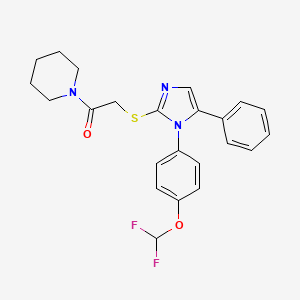

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

This compound is a heterocyclic derivative featuring a 1H-imidazole core substituted at position 1 with a 4-(difluoromethoxy)phenyl group and at position 5 with a phenyl group. A thioether linkage connects the imidazole ring to a piperidin-1-yl ethanone moiety. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the piperidine moiety may improve solubility and bioavailability .

Properties

IUPAC Name |

2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2N3O2S/c24-22(25)30-19-11-9-18(10-12-19)28-20(17-7-3-1-4-8-17)15-26-23(28)31-16-21(29)27-13-5-2-6-14-27/h1,3-4,7-12,15,22H,2,5-6,13-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSQYPIVCYSXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- An imidazole ring with a difluoromethoxy phenyl substituent.

- A piperidine moiety linked through a thioether group.

This unique configuration contributes to its biological activity and interaction with various molecular targets.

Research indicates that the compound exhibits significant inhibitory activity against beta-secretase (BACE), an enzyme implicated in the pathogenesis of Alzheimer's disease. The inhibition of BACE is crucial as it reduces the formation of amyloid-beta peptides, which are associated with neurodegenerative processes.

Inhibition of BACE

The compound has been shown to selectively inhibit BACE1, which is vital for the cleavage of amyloid precursor protein (APP). This action may lead to:

- Decreased amyloid plaque formation.

- Potential neuroprotective effects in Alzheimer's models.

Antitumor Activity

Studies have highlighted the antitumor potential of imidazole derivatives, including this compound. The following table summarizes findings related to its anticancer properties:

| Activity | Target | Effect | Reference |

|---|---|---|---|

| BACE Inhibition | Amyloid Precursor Protein | Reduced amyloid-beta production | WO2007038271A1 |

| Cytotoxicity | Various cancer cell lines | Induced apoptosis | Umesha et al. |

Anti-inflammatory and Antimicrobial Effects

In addition to its antitumor properties, compounds similar in structure have demonstrated anti-inflammatory and antimicrobial activities. These effects are mediated through various pathways, including cytokine modulation and direct antimicrobial action.

Case Studies

Several case studies have explored the efficacy of similar imidazole derivatives in treating cancer:

- Breast Cancer Models : Research involving piperazine derivatives showed promising results in inhibiting cell proliferation in breast cancer cell lines, suggesting potential applications for this compound in oncology .

- Synergistic Effects : The combination of imidazole derivatives with established chemotherapeutics like doxorubicin has been investigated, revealing enhanced cytotoxic effects against resistant cancer cell lines .

Scientific Research Applications

Structure

The compound features a complex structure that includes an imidazole ring, a piperidine moiety, and a difluoromethoxy group, which contribute to its biological activity.

Neurodegenerative Diseases

Research indicates that compounds similar to 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone may inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. Inhibition of BACE1 can reduce the formation of amyloid plaques, which are characteristic of Alzheimer's pathology. A patent describes such compounds as effective in treating conditions associated with elevated amyloid deposits, highlighting their potential in neuroprotective therapies .

Anticancer Activity

The imidazole derivatives have been explored for their anticancer properties. A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines, including breast cancer. The mechanism involves inducing apoptosis and inhibiting cell proliferation . Specifically, the incorporation of the difluoromethoxy group is believed to enhance the compound's interaction with cancer cell receptors, increasing its efficacy.

Antimicrobial Properties

Compounds containing imidazole rings have shown promising antimicrobial activity. Research has indicated that derivatives can inhibit bacterial growth and might be effective against certain fungal strains . The thioether linkage in the structure could contribute to enhanced permeability across microbial membranes.

Case Study 1: Alzheimer's Disease Model

In a preclinical study involving transgenic mice models of Alzheimer's disease, administration of a related compound resulted in a significant decrease in amyloid plaque formation. The study measured both behavioral improvements and biochemical markers indicative of reduced BACE1 activity. Results showed a correlation between compound dosage and amyloid reduction .

Case Study 2: Breast Cancer Treatment

A clinical trial evaluated the effectiveness of an imidazole derivative structurally similar to 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone in patients with advanced breast cancer. The trial reported a notable reduction in tumor size among participants receiving the treatment compared to a control group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Key structural variations among analogs include:

- Imidazole/benzimidazole core : The target compound uses a 1H-imidazole ring, while analogs like {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (EP 1 926 722 B1) replace imidazole with benzoimidazole, altering planarity and binding affinity .

- Substituents at position 1 : The 4-(difluoromethoxy)phenyl group in the target contrasts with trifluoromethylphenyl (e.g., Example 74 in EP 1 926 722 B1) or benzyl groups (), affecting electronic properties and steric bulk .

Physicochemical and Spectroscopic Data

Functional Group Impact

- Fluorinated groups: The difluoromethoxy group (target) offers moderate electronegativity and metabolic resistance compared to trifluoromethyl (higher electronegativity) or non-fluorinated analogs .

- Piperidine vs.

Research Findings and Implications

- Synthetic scalability : Methods in and (using sodium metabisulfite or ethoxide) are scalable but may require optimization for difluoromethoxy-containing substrates .

- SAR trends : Trifluoromethyl and difluoromethoxy groups enhance potency in kinase inhibitors (e.g., EP 1 926 722 B1 compounds), suggesting the target may share similar activity .

- Challenges : The difluoromethoxy group’s steric bulk may reduce solubility compared to smaller substituents like methoxy () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.